molecular formula C15H20N2O4 B2431592 Phenylbutyrylglutamine CAS No. 491851-62-8

Phenylbutyrylglutamine

Cat. No.: B2431592
CAS No.: 491851-62-8
M. Wt: 292.335
InChI Key: XKQKXKRCMAJADR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenylbutyrylglutamine is a metabolite of phenylbutyrate . Phenylbutyrate is used in humans for treating inborn errors of ureagenesis, certain forms of cancer, cystic fibrosis, and thalassemia . The primary targets of phenylbutyrate are yet to be fully understood.

Mode of Action

The metabolism of phenylbutyrate leads to the formation of this compound . This process involves the conjugation of phenylbutyrate with glutamine, a reaction that is catalyzed by an acyl-CoA: L-glutamine N-acyltransferase .

Biochemical Pathways

This compound is part of the phenylbutyrate metabolism pathway . This pathway interferes with the metabolism of carbohydrates and lipids, leading to the formation of new metabolites that fall into two categories: glucuronides and phenylbutyrate β-oxidation side products .

Pharmacokinetics

After administration of phenylbutyrate to normal humans, the cumulative urinary excretion of phenylacetate, phenylbutyrate, phenylacetylglutamine, and this compound amounts to about half of the dose of phenylbutyrate . This suggests that this compound, along with other metabolites, contributes to the bioavailability of phenylbutyrate.

Result of Action

The formation of this compound as a metabolite of phenylbutyrate contributes to the therapeutic effects of phenylbutyrate in treating various conditions . .

Action Environment

The metabolism of phenylbutyrate, and consequently the formation of this compound, can be influenced by the ingestion of carbohydrates or lipids . This suggests that dietary factors may play a role in the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylbutyrylglutamine can be synthesized through the conjugation of phenylbutyrate with glutamine. This process involves the activation of phenylbutyrate to phenylbutyryl-CoA, which then reacts with glutamine to form this compound . The synthesis can be analyzed using gas chromatography/mass spectrometry, often as tert-butyldimethylsilyl or methyl derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis of phenylbutyrate followed by its metabolic conversion to this compound in biological systems. This method leverages the natural metabolic pathways in humans or model organisms .

Chemical Reactions Analysis

Types of Reactions: Phenylbutyrylglutamine primarily undergoes conjugation reactions. It is formed through the conjugation of phenylbutyrate with glutamine, a process facilitated by the enzyme phenylbutyryl-CoA ligase .

Common Reagents and Conditions:

Major Products: The primary product of the reaction is this compound itself. This compound is then excreted in urine, indicating its role in the detoxification and excretion of phenylbutyrate metabolites .

Scientific Research Applications

Phenylbutyrylglutamine has several scientific research applications:

Properties

IUPAC Name

5-amino-5-oxo-2-(4-phenylbutanoylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c16-13(18)10-9-12(15(20)21)17-14(19)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQKXKRCMAJADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phenylbutyrylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011687
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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